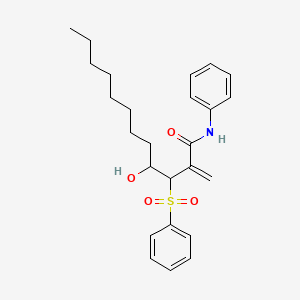![molecular formula C15H17O4P B14324155 Dimethyl [(3-phenoxyphenyl)methyl]phosphonate CAS No. 110130-37-5](/img/structure/B14324155.png)
Dimethyl [(3-phenoxyphenyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [(3-phenoxyphenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenoxyphenylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl [(3-phenoxyphenyl)methyl]phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphite with a suitable halide, such as 3-phenoxybenzyl chloride, under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the electrophilic carbon of the halide, resulting in the formation of the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
Dimethyl [(3-phenoxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
科学的研究の応用
Dimethyl [(3-phenoxyphenyl)methyl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of dimethyl [(3-phenoxyphenyl)methyl]phosphonate involves its
特性
CAS番号 |
110130-37-5 |
|---|---|
分子式 |
C15H17O4P |
分子量 |
292.27 g/mol |
IUPAC名 |
1-(dimethoxyphosphorylmethyl)-3-phenoxybenzene |
InChI |
InChI=1S/C15H17O4P/c1-17-20(16,18-2)12-13-7-6-10-15(11-13)19-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
InChIキー |
QYEQLSQHAPGURC-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(CC1=CC(=CC=C1)OC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


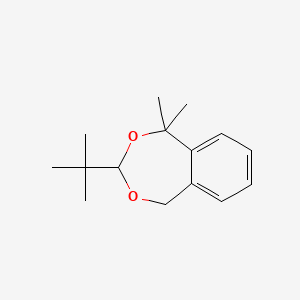
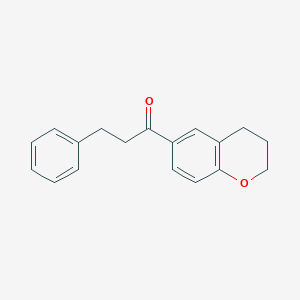
![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
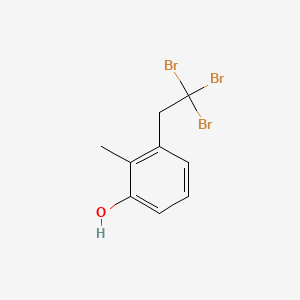
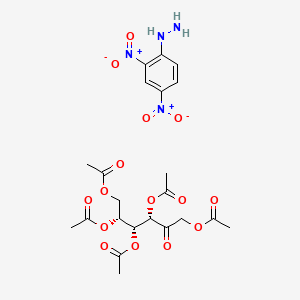
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
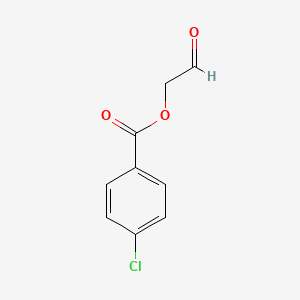

![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)




